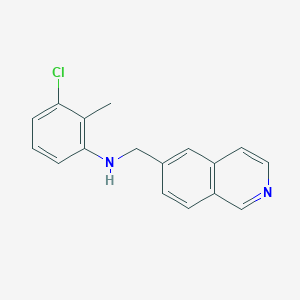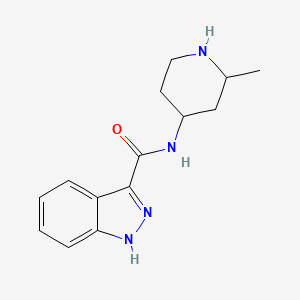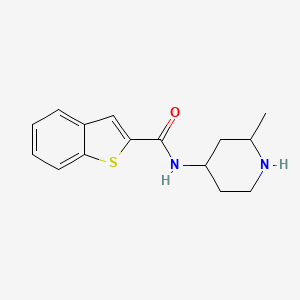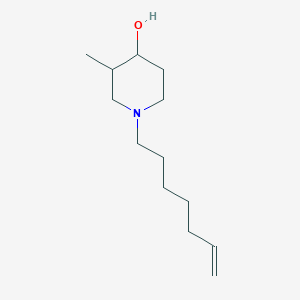
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline, also known as IQDMA, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a member of the anilinoquinazoline family of compounds and has been shown to exhibit promising anticancer activity in various preclinical studies.
科学研究应用
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis in preclinical studies. These findings suggest that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has the potential to be developed as a new anticancer drug.
作用机制
The exact mechanism of action of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood. However, it has been proposed that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline exerts its anticancer effects by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation and survival. In particular, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have other biochemical and physiological effects. For example, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that plays a role in the regulation of blood flow. This suggests that 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline may have potential applications in the treatment of cardiovascular diseases. Furthermore, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its high potency against cancer cells. In addition, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been shown to have low toxicity in normal cells, which is a desirable property for a potential anticancer drug. However, 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is still in the early stages of preclinical development, and further studies are needed to determine its safety and efficacy in humans. Another limitation of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline is its poor solubility in aqueous solutions, which may pose a challenge for its formulation as a drug.
未来方向
There are several future directions for research on 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Combination therapy has been shown to be effective in improving the overall response rate and survival of cancer patients. Another direction is to investigate the potential of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline in the treatment of other diseases, such as cardiovascular and inflammatory diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline and to optimize its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline involves the reaction of 2-chloro-N-(isoquinolin-6-ylmethyl)aniline with methyl iodide in the presence of a base. The reaction proceeds via an S-alkylation mechanism and yields 3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline as a white solid in good yield. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
属性
IUPAC Name |
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c1-12-16(18)3-2-4-17(12)20-10-13-5-6-15-11-19-8-7-14(15)9-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXENOEKORMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(isoquinolin-6-ylmethyl)-2-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)





![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)